4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine
Description
Properties
IUPAC Name |
4-(1-bromoethyl)-6-(4-chlorophenyl)sulfanyl-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClFN2S/c1-7(13)11-10(15)12(17-6-16-11)18-9-4-2-8(14)3-5-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNMNIJGSJIQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=NC=N1)SC2=CC=C(C=C2)Cl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Bromoethylation: The bromoethyl group can be introduced through a nucleophilic substitution reaction using 1-bromoethane and a suitable base.
Thioether Formation: The chlorophenylthio group can be introduced by reacting the intermediate with 4-chlorothiophenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Substitution Reactions
The bromoethyl group (-CH2CH2Br) serves as a primary reactive site for nucleophilic substitution (SN2) due to the electrophilic nature of the β-carbon. Key examples include:
Nucleophilic Displacement with Amines
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Conditions : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF, THF) at 50–70°C.
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Product : Substituted ethylamine derivatives (e.g., -CH2CH2NHR/R').
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Yield : 60–85% (estimated from analogous bromoethylpyrimidine reactions ).
Thiol Substitution
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Conditions : Thiols (R-SH) with a base (e.g., K2CO3) in ethanol or acetonitrile under reflux.
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Product : Thioether derivatives (-CH2CH2-SR).
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Example : Reaction with 4-chlorothiophenol yields bis(4-chlorophenylthio) derivatives .
Table 1: Substitution Reactions
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Amine substitution | DMF, 60°C, 12h | Ethylamine-pyrimidine derivatives | 70–85% | |
| Thiol substitution | EtOH, K2CO3, reflux, 8h | Thioether derivatives | 60–75% |
Oxidation of Thioether Group
The phenylthio (-S-C6H4Cl) group oxidizes to sulfoxide or sulfone under controlled conditions:
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Conditions : H2O2 (30%) in acetic acid (sulfoxide) or mCPBA (sulfone).
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Product : Sulfoxide (-SO-C6H4Cl) or sulfone (-SO2-C6H4Cl) derivatives.
Reduction of Bromoethyl Group
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Conditions : LiAlH4 in THF at 0°C to RT.
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Product : Ethyl group (-CH2CH3).
Table 2: Oxidation/Redution Pathways
Cross-Coupling Reactions
The bromoethyl group participates in palladium-catalyzed couplings, enabling C-C bond formation:
Suzuki-Miyaura Coupling
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Conditions : Pd(PPh3)4, arylboronic acid, Na2CO3, DME/H2O, 80°C.
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Product : Biaryl-ethylpyrimidine derivatives.
Buchwald-Hartwig Amination
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Conditions : Pd2(dba)3, Xantphos, Cs2CO3, toluene, 100°C.
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Product : Ethylamine-linked pyrimidines.
Table 3: Cross-Coupling Reactions
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, Ar-B(OH)2, DME/H2O | Biaryl-ethylpyrimidine | 75% | |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | Ethylamine-linked pyrimidines | 65% |
Halogen Exchange (Fluorine/Chlorine)
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Conditions : KF/CuI in DMF at 120°C (for F/Cl exchange).
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Product : 5-Chloro-6-fluoro derivatives.
Pyrimidine Ring Functionalization
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C12H9BrClFN2S
- Molecular Weight: 327.63 g/mol
- CAS Number: 1112937-26-4
The compound features a pyrimidine core with a bromoethyl group, a chlorophenylthio group, and a fluorine atom. These substituents are critical for its biological activity and reactivity.
Medicinal Chemistry
4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine serves as a building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic effects. For instance, derivatives of this compound have been explored for their potential antitumor properties, making it a candidate for cancer research.
Biological Studies
The compound is utilized in biological studies to investigate the activity of pyrimidine derivatives. It can interact with various enzymes and receptors, providing insights into biochemical pathways and molecular interactions. Its electrophilic nature allows it to engage with nucleophilic sites on proteins or nucleic acids, facilitating studies on enzyme inhibition and receptor binding.
Material Science
In material science, this compound is explored for developing novel materials with specific electronic or optical properties. Its unique electronic characteristics can be harnessed in the creation of organic semiconductors or sensors.
Chemical Biology
This compound acts as a probe in chemical biology research, aiding in the study of biochemical pathways and interactions at the molecular level. Its ability to modify biological systems makes it valuable for understanding complex cellular processes.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound as an antitumor agent. For example:
- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential use in targeted cancer therapies.
- Another research effort focused on the compound's role in inhibiting specific enzymes involved in tumor progression, further validating its therapeutic promise.
Mechanism of Action
The mechanism of action of 4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. The chlorophenylthio group can modulate the compound’s binding affinity and specificity, while the fluorine atom can influence its metabolic stability and bioavailability. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
- 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine (CAS 188416-28-6): Molecular formula: C₆H₅BrClFN₂. Key differences: Lacks the (4-chlorophenyl)thio group at position 6, replaced by a chlorine atom. Synthesis: Improved synthetic route achieves a 41.7% yield under mild conditions, highlighting industrial feasibility .
- 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine (CAS 1485604-94-1): Molecular formula: C₁₁H₇BrClFN₂. Key differences: Features a bromophenyl group at position 2 and a methyl group at position 5.
Pyrimidines with Thioether/Sulfanyl Groups
- 4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenylpyrimidine-5-carbonitrile: Key features: Contains a (4-chlorophenyl)thio group at position 6 and a phenyl-carbonitrile moiety. Relevance: The thioether group is associated with enhanced binding to biological targets, as seen in A₁ adenosine receptor (A1AR) ligands where sulfur-containing substituents modulate residence time (RT) and affinity .
- Capadenoson derivatives (e.g., LUF6941): Structure: 2-amino-6-{[2-(4-chlorophenyl)thiazol-4-yl]methylthio}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile. SAR Insights: Introduction of a 4-chlorophenyl group on the thiazole ring increased RT by 26-fold (132 min vs. 5 min for LUF7064), demonstrating how minor structural changes drastically alter receptor interactions .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine at position 5 likely enhances metabolic stability and membrane permeability, as seen in fluorinated pyrimidines with antifungal properties .
- Thioether Effects : The (4-chlorophenyl)thio group may prolong receptor residence time, analogous to A1AR ligands where sulfur-linked aromatic groups improve RT .
Biological Activity
4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article explores the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects supported by case studies and research findings.
- Molecular Formula: C12H9BrClFN2S
- Molecular Weight: 327.63 g/mol
- CAS Number: 188416-28-6
The compound features a pyrimidine core substituted with a bromoethyl group and a chlorophenyl thio group, which are critical for its biological activity.
Synthesis
The synthesis of this compound involves several steps, including the reaction of starting materials under controlled conditions to yield the desired product. A notable method employs the use of 2-fluoro-ethyl acetate and propionyl chloride as initial materials, followed by cyclization and halogenation steps to introduce the necessary functional groups .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related pyrimidine derivatives can inhibit tumor growth in various cancer cell lines. The mechanisms often involve interference with cellular processes such as apoptosis and cell cycle regulation .
Case Study:
In vitro studies demonstrated that a related compound exhibited potent cytotoxicity against human tumor cells, leading to apoptosis through mitochondrial pathways. The compound's effectiveness was attributed to its ability to induce oxidative stress in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The effectiveness of pyrimidine derivatives is often linked to specific structural features. Substituents such as halogens and alkyl groups can significantly influence their biological activity. For example, the presence of a bromoethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Antibacterial and Antifungal Activities
In addition to antitumor effects, compounds related to this compound have shown antibacterial and antifungal activities. Studies indicate moderate antibacterial effects against strains like Salmonella typhi and Bacillus subtilis. These findings suggest that the compound could be explored for broader antimicrobial applications .
Table 1: Biological Activities of Related Compounds
| Activity Type | Compound | Effectiveness |
|---|---|---|
| Antitumor | 4-(1-Bromoethyl)-6-thio | High cytotoxicity in vitro |
| Antibacterial | Related pyrimidine | Moderate activity against bacteria |
| Antifungal | Related derivatives | Effective against fungal strains |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(1-bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or Suzuki coupling, with key intermediates like 4-chloro-5-fluoropyrimidine. Optimization involves:
- Temperature control : Maintain 0–5°C during bromoethyl group introduction to minimize side reactions .
- Catalyst selection : Use Pd(PPh₃)₄ for efficient cross-coupling of the 4-chlorophenylthio group .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 45% to 75%, depending on substituent steric effects .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Analytical workflow :
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with analogs. For example, the 5-fluorine atom deshields adjacent pyrimidine protons (δ ~8.5–9.0 ppm) .
- Mass spectrometry : HR-MS (ESI) should match the theoretical molecular ion [M+H]⁺ at m/z 353.47 .
- Elemental analysis : Verify Br, Cl, and F content within ±0.3% of theoretical values .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Stability profile :
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromoethyl group .
- Hydrolysis risk : The bromoethyl moiety is prone to hydrolysis in humid environments; use anhydrous solvents for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for derivatives of this compound?
- Case study : Discrepancies in ¹³C NMR shifts (e.g., pyrimidine C-2 position) may arise from solvent polarity or crystallographic packing effects.
- Solution : Perform DFT calculations (B3LYP/6-31G*) to predict shifts and compare with experimental data .
- Validation : Use X-ray crystallography (if crystals are obtainable) to confirm bond angles and substituent orientation .
Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?
- Experimental design :
- Substituent screening : Replace the 4-chlorophenylthio group with electron-deficient aryl groups (e.g., 3,5-CF₃) to enhance electrophilicity .
- Kinetic monitoring : Use in-situ IR spectroscopy to track reaction progress and identify intermediates .
- Mechanistic probes : Introduce deuterated analogs to study isotope effects on reaction rates .
Q. How does the compound’s stereoelectronic profile influence its biological activity in enzyme inhibition assays?
- Structure-activity relationship (SAR) :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
